molecular formula C11H19BrN2S2 B14590341 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate CAS No. 61540-45-2

7-Bromo-1-cyanoheptyl dimethylcarbamodithioate

Cat. No.: B14590341
CAS No.: 61540-45-2
M. Wt: 323.3 g/mol
InChI Key: QLIOMGJNGGIXKY-UHFFFAOYSA-N
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Description

7-Bromo-1-cyanoheptyl dimethylcarbamodithioate is an organic compound with the molecular formula C11H19BrN2S2 and a molecular weight of 323.316 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a dimethylcarbamodithioate moiety attached to a heptyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate typically involves the reaction of 7-bromo-1-heptanol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-cyanoheptyl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Hydrolysis: The dimethylcarbamodithioate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding thiols and amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce sulfoxides or sulfones.

Scientific Research Applications

7-Bromo-1-cyanoheptyl dimethylcarbamodithioate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-heptanol: A precursor in the synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate.

    Dimethylcarbamodithioic Acid: Another precursor used in the synthesis.

    Other Brominated Alkanes: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical and biological properties

Properties

CAS No.

61540-45-2

Molecular Formula

C11H19BrN2S2

Molecular Weight

323.3 g/mol

IUPAC Name

(7-bromo-1-cyanoheptyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C11H19BrN2S2/c1-14(2)11(15)16-10(9-13)7-5-3-4-6-8-12/h10H,3-8H2,1-2H3

InChI Key

QLIOMGJNGGIXKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC(CCCCCCBr)C#N

Origin of Product

United States

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